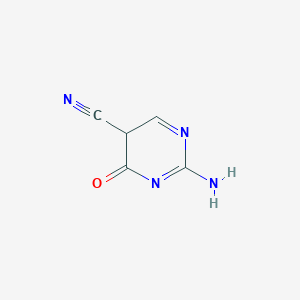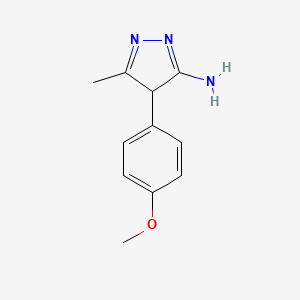
2-amino-4-oxo-5H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-oxo-5H-pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-oxo-5H-pyrimidine-5-carbonitrile typically involves the reaction of aldehydes with malononitrile and urea under specific conditions. One common method includes the use of ammonium acetate as a catalyst in ethanol . The reaction proceeds through a multi-component condensation process, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly popular in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-4-oxo-5H-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or amine groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or carbonitrile positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
2-Amino-4-oxo-5H-pyrimidine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-amino-4-oxo-5H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, as an anticancer agent, it acts as an ATP mimetic, inhibiting the tyrosine kinase activity of EGFR. This inhibition leads to the disruption of signaling pathways essential for cancer cell proliferation and survival . The compound can induce cell cycle arrest and apoptosis in cancer cells by upregulating caspase-3 levels .
Comparación Con Compuestos Similares
2-Amino-4H-pyran-3-carbonitrile: Known for its pharmacological properties and used in drug discovery.
2-Thioxopyrimidine: Exhibits diverse biological activities, including antioxidant and antimicrobial properties.
Thiazolopyrimidine: Known for its antimicrobial and anticancer activities.
Uniqueness: 2-Amino-4-oxo-5H-pyrimidine-5-carbonitrile stands out due to its specific interaction with EGFR and its potential as a targeted anticancer therapy. Its ability to act as an ATP mimetic and induce apoptosis in cancer cells highlights its unique therapeutic potential .
Propiedades
Fórmula molecular |
C5H4N4O |
|---|---|
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
2-amino-4-oxo-5H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C5H4N4O/c6-1-3-2-8-5(7)9-4(3)10/h2-3H,(H2,7,9,10) |
Clave InChI |
MCERYPOIAUUHKK-UHFFFAOYSA-N |
SMILES canónico |
C1=NC(=NC(=O)C1C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)





![[(2R,3S,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl] acetate](/img/structure/B12343036.png)
![2-{3-benzyl-5,8-dimethyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B12343042.png)
![4-oxo-4H-thiopyrano[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12343044.png)


![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}acetamide](/img/structure/B12343062.png)


